molecular formula C14H22N2O2 B2551107 Furan-2-yl(4-neopentylpiperazin-1-yl)methanone CAS No. 1216784-46-1

Furan-2-yl(4-neopentylpiperazin-1-yl)methanone

Cat. No.: B2551107
CAS No.: 1216784-46-1
M. Wt: 250.342
InChI Key: AXQMWHJDKBHBBG-UHFFFAOYSA-N
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Description

Furan-2-yl(4-neopentylpiperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl moiety linked via a carbonyl group to a 4-neopentyl-substituted piperazine ring.

Properties

IUPAC Name

[4-(2,2-dimethylpropyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)11-15-6-8-16(9-7-15)13(17)12-5-4-10-18-12/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQMWHJDKBHBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mono-Alkylation of Piperazine

Piperazine, a symmetrical diamine, requires protection-deprotection strategies to achieve mono-alkylation. A representative pathway involves:

  • Protection : Treat piperazine with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to form N-Boc-piperazine.
  • Alkylation : React N-Boc-piperazine with neopentyl bromide (2,2-dimethylpropyl bromide) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds via an SN2 mechanism, favoring primary alkyl halides despite steric hindrance.
  • Deprotection : Remove the Boc group using hydrochloric acid in dioxane, yielding 1-neopentylpiperazine.

Critical Parameters :

  • Stoichiometry : A 1:1 molar ratio of N-Boc-piperazine to neopentyl bromide minimizes di-alkylation.
  • Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.

Alternative Alkylation Approaches

Direct alkylation without protection is feasible but less selective. Using excess piperazine (2–3 equiv) and limiting neopentyl bromide to 0.5 equiv can bias toward mono-substitution. However, this method yields mixtures requiring chromatographic separation.

Acylation of 4-Neopentylpiperazine with Furan-2-carbonyl Chloride

Preparation of Furan-2-carbonyl Chloride

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (40–50°C) for 2–4 hours. The reaction produces furan-2-carbonyl chloride, with excess SOCl₂ removed via distillation.

Coupling Reaction

  • Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during acylation.
  • Solvent : Dichloromethane or THF ensures solubility of both reactants.
  • Procedure : Add furan-2-carbonyl chloride dropwise to a stirred solution of 4-neopentylpiperazine and TEA in DCM at 0°C. Warm to room temperature and stir for 12–24 hours.

Reaction Mechanism :
The secondary amine of 4-neopentylpiperazine performs a nucleophilic attack on the electrophilic carbonyl carbon, forming the ketone linkage and releasing HCl.

Optimization and Characterization

Yield Enhancement Strategies

  • Catalysis : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reactivity in biphasic systems.
  • Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted starting materials or di-acylated byproducts.

Analytical Data

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 1.00 (s, 9H, neopentyl CH₃), 2.45–2.70 (m, 8H, piperazine CH₂), 6.50 (dd, 1H, furan H-3), 7.20 (d, 1H, furan H-4), 7.40 (s, 1H, furan H-5).
  • Mass Spectrometry : ESI-MS m/z 265.2 [M+H]⁺ (calculated for C₁₅H₂₄N₂O₂: 264.18).

Alternative Synthetic Routes

Friedel-Crafts Acylation

Attempts to acylate furan directly with 4-neopentylpiperazine-1-carbonyl chloride under AlCl₃ catalysis are hindered by the furan’s electron-rich nature, leading to polymerization.

Industrial-Scale Considerations

  • Cost Efficiency : Neopentyl bromide’s high cost motivates alternative alkylating agents, though none are reported for this compound.
  • Safety : Exothermic reactions during acyl chloride preparation require controlled addition and cooling.

Chemical Reactions Analysis

Furan-2-yl(4-neopentylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Furan-2-yl(4-neopentylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-neopentylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-neopentyl group contrasts with smaller (e.g., piperidine) or aromatic (e.g., phenyl, fluorophenyl) substituents in analogs.
  • Synthetic routes for analogs often involve nucleophilic substitution or condensation reactions, as seen in (92–95% yields for piperidine analogs) .

Physicochemical Properties

Table 2: Physicochemical Profiles of Selected Analogs

Compound Name Melting Point (°C) IR Spectral Features Solubility Inference Reference
(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone 123–124 C-H (2920 cm⁻¹), C=O (1680 cm⁻¹) Moderate (polar ethoxy group)
(Furan-2-yl)(2-hydroxynaphthalen-1-yl)methanone 102–103 C-H (2920 cm⁻¹), C=O (1680 cm⁻¹) Higher (hydroxyl group)
Furan-2-yl(phenyl)methanone derivatives N/A C=O (1660–1680 cm⁻¹) Varies with substituents
Target Compound Predicted 130–150 Expected C=O (~1680 cm⁻¹) Low (neopentyl hydrophobicity)

Key Observations :

  • The neopentyl group’s hydrophobicity likely places the target compound’s solubility between polar analogs (e.g., hydroxyl-substituted, 102–103°C ) and nonpolar derivatives (e.g., phenyl-substituted methanones ).
  • IR spectra for furan-2-yl methanones consistently show C=O stretches near 1680 cm⁻¹, a hallmark of the ketone group .

Key Observations :

  • PTK inhibition is strongly influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., bromo, nitro) enhance activity, as seen in (IC50 = 2.72 μM for compound 8c) .
  • The neopentyl group’s steric bulk may interfere with receptor binding compared to smaller substituents (e.g., morpholinomethyl in ) but could improve metabolic stability .

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